An In-Depth Technical Guide to 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid (CAS 874219-31-5)
An In-Depth Technical Guide to 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid (CAS 874219-31-5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid, a key building block in modern medicinal chemistry. We will delve into its chemical properties, synthesis, and applications, with a particular focus on its role in the synthesis of complex organic molecules for drug discovery.
Introduction: A Versatile Scaffold in Drug Discovery
The pyrrolidine ring is a fundamental five-membered nitrogen heterocycle that is a core component of numerous natural products and synthetic drugs.[1][2][3] Its prevalence in medicinal chemistry is due to its ability to introduce three-dimensionality and stereochemical complexity into molecules, which is crucial for specific interactions with biological targets.[1][3] The pyrrolidine scaffold is found in a wide array of FDA-approved drugs, highlighting its importance in pharmaceutical sciences.[1]
4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid combines this valuable pyrrolidine motif with a phenylboronic acid group. Phenylboronic acids are renowned for their utility in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for forming carbon-carbon bonds.[4][5] This reaction is a cornerstone of modern organic synthesis and is extensively used in the pharmaceutical industry to construct complex molecular architectures.[6] The presence of a fluorine atom and a pyrrolidine-1-carbonyl group on the phenyl ring further modulates the electronic properties and reactivity of the boronic acid, making it a highly versatile and sought-after reagent.
Physicochemical Properties
A clear understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis and for ensuring safe handling.
| Property | Value | Source |
| CAS Number | 874219-31-5 | [7][8][9] |
| Molecular Formula | C11H13BFNO3 | [7][8] |
| Molecular Weight | 237.04 g/mol | [7][8] |
| Physical Form | Solid | [7] |
| Purity | Typically ≥98% | [8] |
| Storage Temperature | Inert atmosphere, room temperature | [7] |
The Strategic Advantage in Synthesis: The Suzuki-Miyaura Coupling
The primary application of 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid lies in its role as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4][10] This reaction facilitates the formation of a C-C bond between the boronic acid and an organic halide or triflate.
The general mechanism involves three key steps:
-
Oxidative Addition: The palladium catalyst inserts into the carbon-halide bond of the organic halide.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step often requires activation of the boronic acid with a base.[4]
-
Reductive Elimination: The two organic partners are eliminated from the palladium, forming the new C-C bond and regenerating the palladium catalyst.
The electron-withdrawing nature of the fluoro and carbonyl groups on the phenyl ring of the title compound can influence the reactivity of the boronic acid, potentially leading to more efficient transmetalation.[11]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following is a generalized, yet detailed, protocol for a Suzuki-Miyaura coupling reaction using 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid. Researchers should adapt this protocol based on the specific substrate and desired scale.
Materials:
-
4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid (1.2 equivalents)
-
Aryl or vinyl halide/triflate (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)
-
Base (e.g., K2CO3, Na2CO3, or Cs2CO3, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide/triflate, 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add the anhydrous solvent, followed by the palladium catalyst under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.
Synthesis of 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid
While this compound is commercially available, understanding its synthesis provides valuable insights into its structure and potential impurities. A plausible synthetic route involves the ortho-lithiation of a suitable fluorinated amide precursor followed by borylation.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid.
-
General Handling: Wash hands thoroughly after handling.[12][13] Avoid contact with skin and eyes.[13] Use only in a well-ventilated area and avoid breathing dust.[12][13]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12][13]
-
First Aid:
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[12]
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[12][14]
Conclusion
4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid is a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique combination of a pyrrolidine ring, a fluorine atom, and a boronic acid moiety makes it an ideal reagent for introducing complex structural motifs via the robust and reliable Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its properties, applications, and safe handling procedures will enable researchers to effectively utilize this compound in the synthesis of novel and potentially therapeutic molecules.
References
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4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronicacid,98%. Ruji Biology. Available from: [Link]
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Safety Data Sheet - 4-Fluorophenylboronic acid. Fisher Scientific. Available from: [Link]
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3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid(874289-09-5). Chemcd. Available from: [Link]
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Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
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Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. Available from: [Link]
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Synthesis and Suzuki-Miyaura Cross- Coupling of α-Borylated Pyrrolidines. White Rose eTheses Online. Available from: [Link]
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Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. Available from: [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Available from: [Link]
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Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl. ResearchGate. Available from: [Link]
-
Synthesis of Organofluorine Compounds and Allenylboronic Acids - Applications Including Fluorine-18 Labelling. DiVA portal. Available from: [Link]
-
Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed. Available from: [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Institutes of Health. Available from: [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. Available from: [Link]
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[4-(pyrrolidine-1-carbonyl)phenyl] boronic acid pinacol ester. PubChem. Available from: [Link]
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4-Fluoro-α-pyrrolidinopentiophenone. mzCloud. Available from: [Link]
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